N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the oxazole ring. The final step involves the formation of the propanamide linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-haloketone with an amide.
Formation of Propanamide Linkage: The final step involves the coupling of the pyrazole, methoxyphenyl, and oxazole intermediates to form the propanamide linkage under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide
- N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]acetamide
- N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(1,2-oxazol-5-yl)propanamide
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both methoxyphenyl and oxazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C19H22N4O4/c1-12-9-13(2)23(21-12)16-7-5-14(10-17(16)25-3)20-18(24)8-6-15-11-19(26-4)22-27-15/h5,7,9-11H,6,8H2,1-4H3,(H,20,24) |
InChI Key |
PVMALTNESBPVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.